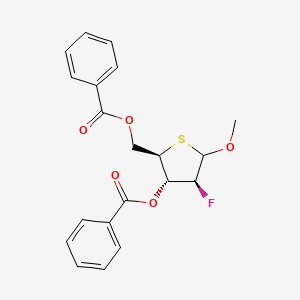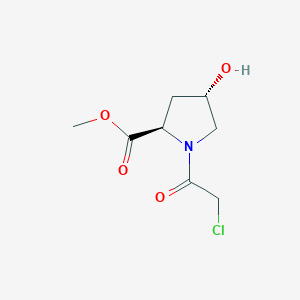
Methyl 2-acetamido-4-bromo-5-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-acetamido-4-bromo-5-chlorobenzoate is an organic compound with the molecular formula C10H9BrClNO3 and a molecular weight of 306.54 g/mol . This compound is characterized by the presence of acetamido, bromo, and chloro substituents on a benzoate ester framework. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-4-bromo-5-chlorobenzoate typically involves the following steps:
Preparation of Methyl 2-amino-5-chlorobenzoate: This intermediate is synthesized by reducing methyl 5-chloro-2-nitrobenzoate using tin chloride in ethyl acetate under acidic conditions.
Bromination: The amino group is then protected, and the compound is brominated to introduce the bromo substituent at the 4-position.
Acetylation: Finally, the amino group is acetylated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-acetamido-4-bromo-5-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo and chloro substituents can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted benzoates, amides, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-acetamido-4-bromo-5-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-acetamido-4-bromo-5-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites, while the bromo and chloro substituents can enhance binding affinity through halogen bonding and hydrophobic interactions . These interactions can modulate the activity of the target proteins and pathways involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-acetamido-5-chlorobenzoate: Lacks the bromo substituent, resulting in different reactivity and binding properties.
Methyl 2-bromo-5-chlorobenzoate: Lacks the acetamido group, affecting its hydrogen bonding capabilities.
Methyl 2-amino-5-chlorobenzoate: Lacks both the bromo and acetamido groups, leading to distinct chemical behavior.
Uniqueness
Methyl 2-acetamido-4-bromo-5-chlorobenzoate is unique due to the presence of both acetamido and halogen substituents, which confer specific reactivity and binding characteristics. This combination makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H9BrClNO3 |
|---|---|
Peso molecular |
306.54 g/mol |
Nombre IUPAC |
methyl 2-acetamido-4-bromo-5-chlorobenzoate |
InChI |
InChI=1S/C10H9BrClNO3/c1-5(14)13-9-4-7(11)8(12)3-6(9)10(15)16-2/h3-4H,1-2H3,(H,13,14) |
Clave InChI |
ZMYUAKHEJAEMDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1C(=O)OC)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13920098.png)



![3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole](/img/structure/B13920137.png)
![Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13920138.png)
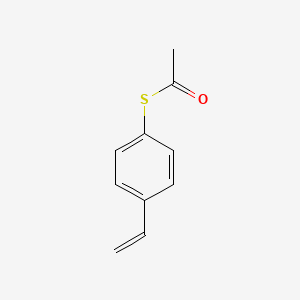
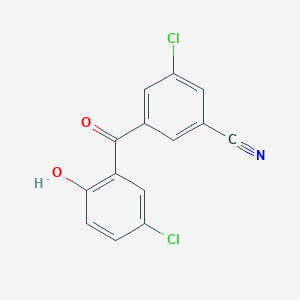

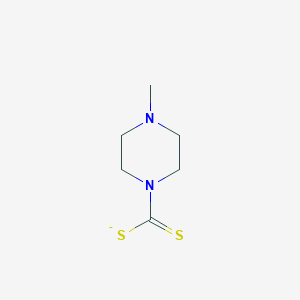

![(1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(7-methylbenzofuran-3-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]decane](/img/structure/B13920176.png)
